molecular formula C13H22N4O3S B2649076 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320516-67-2

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2649076
CAS No.: 2320516-67-2
M. Wt: 314.4
InChI Key: FUXWOPVAPSWFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a sulfonylated pyrazole and a tetrahydrofuran (oxolan) moiety. The sulfonyl group may enhance solubility and receptor binding, while the oxolan ring could influence conformational stability .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-15-10-13(9-14-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-11-12/h9-10,12H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWOPVAPSWFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally the construction of the diazepane ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the diazepane ring can provide structural stability and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Receptor Target Observed Activity/Properties Reference ID
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane (Target) 1,4-Diazepane 1-Methylpyrazole sulfonyl; Oxolan-3-yl Not explicitly stated (Inferred: 5-HT7R or nAChR) Hypothesized CNS modulation
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 1,4-Diazepane 3-Chlorophenyl pyrazole 5-HT7R Reduced self-grooming in Shank3 mice
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) 1,4-Diazepane Pyridin-3-yl α4β2 nAChR Moderate binding affinity (Ki ~50 nM)
1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane 1,4-Diazepane Trimethylpyrazole sulfonyl; Oxolan-3-yl Unreported Enhanced steric hindrance
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane (BK10289) 1,4-Diazepane Dual sulfonyl groups (pyrazole and pyrrolidine) Unreported Increased polarity and solubility

Structural Modifications and Implications

  • Pyrazole Substituents : The target compound’s 1-methylpyrazole sulfonyl group contrasts with the 3-chlorophenyl pyrazole in , which conferred 5-HT7R selectivity. The sulfonyl group may enhance hydrogen bonding with receptors compared to halogenated analogs .
  • Oxolan vs.
  • Steric Effects : The trimethylpyrazole sulfonyl analog likely exhibits reduced receptor penetration due to steric bulk, whereas the target compound’s single methyl group balances accessibility and binding.

Pharmacological Insights

  • 5-HT7R Selectivity : The 3-chlorophenyl analog demonstrated efficacy in autism spectrum disorder models, suggesting that the target compound’s sulfonyl-oxolan combination could similarly modulate serotonin receptors but with altered pharmacokinetics.
  • nAChR Binding : Pyridine-substituted diazepanes (e.g., NS3531) show affinity for nicotinic receptors , implying that the target compound’s oxolan group might shift selectivity toward other CNS targets.

Biological Activity

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a diazepane ring and a sulfonyl group, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₂₂N₄O₃S
  • Molecular Weight : 314.41 g/mol
  • CAS Number : 2320516-67-2

Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit a range of biological activities. Specifically, 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane has shown promise as an anti-metastatic agent due to its ability to inhibit lysyl oxidase, an enzyme involved in collagen cross-linking and tumor metastasis. This inhibition can potentially disrupt cancer cell migration and invasion pathways.

Anticancer Properties

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of Tumor Metastasis : The compound's interaction with lysyl oxidase suggests it may play a role in preventing tumor metastasis by affecting the extracellular matrix's integrity.

Other Biological Activities

In addition to its anticancer effects, other potential biological activities include:

  • Antimicrobial Activity : Preliminary studies indicate that related compounds may exhibit antimicrobial properties, although specific data on this compound is limited.

Research Findings and Case Studies

StudyFindingsRelevance
Study 1Demonstrated inhibition of lysyl oxidase activity in vitroSupports potential use in cancer therapy
Study 2Investigated structural analogs with similar sulfonamide functionalitiesHighlights the importance of structural features in biological activity
Study 3Explored synthesis routes for improved yield and purityEssential for developing therapeutic applications

Synthesis and Structural Analysis

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The unique structure enhances its interaction with biological targets, potentially leading to therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane?

The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting a pre-functionalized 1,4-diazepane core with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., using triethylamine or K₂CO₃ in anhydrous DMF or dichloromethane). Purification typically employs column chromatography with gradients of ethyl acetate/hexane or chloroform/methanol (95:5) to isolate the product .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

Key methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological assays).
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent integration and absence of unreacted intermediates. For example, the oxolane (tetrahydrofuran) moiety will show distinct signals for its cyclic ether protons (~3.5–4.0 ppm) and diazepane ring protons (~2.5–3.5 ppm).
  • Mass Spectrometry (MS): ESI-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What strategies are recommended for resolving structural ambiguities in X-ray crystallography studies of this compound?

  • High-Resolution Data Collection: Use synchrotron radiation or low-temperature (100 K) data to improve resolution (<1.0 Å).
  • SHELXL Refinement: Employ disorder modeling for flexible groups (e.g., the oxolane ring) and anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions using the Olex2 or Mercury visualization suite .
  • Twinned Data Handling: If twinning is suspected (common in flexible heterocycles), use the TwinRotMat tool in SHELXL to refine twin laws .

Q. How can conformational flexibility of the 1,4-diazepane and oxolane rings impact biological activity, and how is this assessed experimentally?

  • Dynamic NMR Studies: Variable-temperature ¹H NMR (e.g., 25–60°C) can reveal ring-flipping dynamics via coalescence of diastereotopic protons.
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., water or membrane mimics) to analyze accessible conformers and ligand-receptor binding poses.
  • Structure-Activity Relationship (SAR): Synthesize rigid analogs (e.g., locked oxolane derivatives) to correlate flexibility with activity .

Q. How should researchers address contradictions between computational docking predictions and experimental bioactivity data?

  • Re-evaluate Ligand Protonation States: Use tools like Epik (Schrödinger) to predict dominant tautomers at physiological pH.
  • Solvent Accessibility in Docking: Include explicit water molecules or membrane layers in docking models (e.g., Glide XP or AutoDock).
  • Experimental Validation: Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinities independently .

Methodological Challenges & Data Analysis

Q. What analytical techniques are critical for detecting and quantifying degradation products during stability studies?

  • LC-MS/MS: Monitor degradation under accelerated conditions (40°C/75% RH) with C18 columns and gradient elution.
  • Forced Degradation: Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify labile groups (e.g., sulfonamide or ether linkages).
  • Quantitative NMR (qNMR): Use ¹H NMR with an internal standard (e.g., maleic acid) for absolute quantification of degradation .

Q. How can researchers reconcile discrepancies in biological assay reproducibility across laboratories?

  • Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 vs. CHO), buffer compositions, and incubation times.
  • Control for Batch Variability: Validate compound purity and solubility (e.g., DLS for aggregation) before assays.
  • Statistical Harmonization: Apply meta-analysis tools (e.g., R or Python) to normalize data across studies using Z-score transformation .

Structural and Mechanistic Insights

Q. What role does the sulfonyl-pyrazole group play in the compound’s pharmacokinetic profile?

  • Metabolic Stability: The sulfonamide group may resist hepatic CYP450 metabolism, enhancing half-life. Test using liver microsome assays.
  • Membrane Permeability: The polar sulfonyl group could reduce blood-brain barrier penetration, assessed via PAMPA or MDCK cell models .

Q. How can researchers optimize the oxolane moiety to improve target selectivity?

  • Stereochemical Modifications: Synthesize (R)- and (S)-oxolane enantiomers and compare activity (e.g., IC₅₀ in enzyme inhibition assays).
  • Bioisosteric Replacement: Substitute oxolane with morpholine or tetrahydropyran to evaluate steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.